Cas no 1401668-54-9 ((R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester)
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- (R)-3-[((s)-2-amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
- (R)-Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
- AM97926
- (R)-3-[((S)-2-Amino-3-methylbutyryl)ethylamino]piperidine-1-carboxylic acid benzyl ester
- (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
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- Inchi: 1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18+/m1/s1
- InChI Key: QOSMMJONJMTRSE-MSOLQXFVSA-N
- SMILES: O=C([C@H](C(C)C)N)N(CC)[C@H]1CN(C(=O)OCC2C=CC=CC=2)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 463
- Topological Polar Surface Area: 75.9
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM502679-1g |
(R)-Benzyl3-((S)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate |
1401668-54-9 | 97% | 1g |
$1499 | 2022-09-03 | |
| Fluorochem | 081729-500mg |
R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester |
1401668-54-9 | 500mg |
£755.00 | 2022-03-01 |
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Compound CAS No 1401668-54-9: (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Compound CAS No 1401668-54-9, also known as (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and applications in pharmaceutical research.
The structure of this compound is characterized by a piperidine ring substituted at the 3-position with an ethylamino group, which itself is connected to an (S)-2-amino-3-methylbutanoyl moiety. Additionally, the piperidine ring is further substituted at the 1-position with a benzyl ester group of a carboxylic acid. This intricate structure suggests that the compound may exhibit unique pharmacological properties, making it a valuable candidate for further investigation in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of this compound. For instance, studies using molecular docking simulations have revealed that this compound may interact with key therapeutic targets, such as G-protein coupled receptors (GPCRs) or kinases, which are implicated in various disease states including cancer, inflammation, and neurodegenerative disorders.
Moreover, the stereochemistry of this compound—specifically the R configuration at the piperidine carbon and the S configuration at the amino acid residue—is critical for its biological activity. Stereoisomerism often plays a pivotal role in determining the efficacy and selectivity of drug candidates, as minor changes in spatial arrangement can significantly impact molecular interactions with target proteins.
In terms of synthesis, this compound can be prepared via a multi-step process involving peptide coupling reactions and stereocontrolled synthesis. The use of advanced protecting group strategies and chiral resolution techniques ensures the high enantiomeric purity required for biological testing. Recent publications have highlighted innovative methods for synthesizing similar piperidine derivatives, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of cellular signaling pathways. For example, research has demonstrated that it may inhibit or activate specific enzymes involved in metabolic pathways, offering new avenues for treating metabolic disorders such as diabetes or obesity.
In addition to its direct pharmacological effects, this compound serves as a valuable tool for studying enzyme kinetics and receptor-ligand interactions. Its structure provides an excellent framework for exploring structure-activity relationships (SAR), enabling researchers to design more potent and selective analogs for therapeutic applications.
Looking ahead, ongoing research into Compound CAS No 1401668-54-9 is expected to uncover new insights into its mechanism of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its progression from the laboratory to clinical trials.
In conclusion, (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester represents a compelling candidate for further exploration in drug discovery. Its unique chemical structure, coupled with emerging research findings, positions it as a key molecule in advancing our understanding of complex biological systems and developing novel therapeutic interventions.
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